
2-Piperidin-2-yl-1,3-benzothiazole
Overview
Description
2-Piperidin-2-yl-1,3-benzothiazole is a heterocyclic compound that contains both a piperidine ring and a benzothiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidin-2-yl-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with piperidine under specific conditions. One common method includes the use of 1-(2-chloroethyl)piperidine hydrochloride as a reagent, which reacts with 2-aminobenzothiazole to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 2-Piperidin-2-yl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups on the benzothiazole or piperidine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or piperidine rings .
Scientific Research Applications
Antidiabetic Activity
Recent studies have highlighted the antidiabetic properties of benzothiazole derivatives, including 2-piperidin-2-yl-1,3-benzothiazole. Research indicates that these compounds can enhance insulin activity in diabetic models, potentially through increased pancreatic secretion of insulin or improved insulin sensitivity in tissues. A study demonstrated that benzothiazole derivatives showed significant hypoglycemic effects in streptozotocin-induced diabetic rats, suggesting their utility in diabetes management .
Antimicrobial Properties
Benzothiazole derivatives have exhibited promising antimicrobial activities against various pathogens. For instance, derivatives containing the benzothiazole core were tested for their efficacy against Gram-positive and Gram-negative bacteria. Compounds with piperidine moieties showed enhanced antibacterial effects compared to standard antibiotics like gentamicin . The antimicrobial activity of this compound was evaluated using disk diffusion methods, revealing significant inhibition zones against multiple bacterial strains.
Antitrypanosomal Activity
A notable application of benzothiazole derivatives is in the treatment of human African trypanosomiasis (sleeping sickness). Compounds derived from this compound have shown high efficacy in murine models, achieving complete cures . This positions them as potential leads for developing new treatments for neglected tropical diseases.
Neuropharmacological Effects
Benzothiazole compounds have been studied for their effects on neuropsychiatric disorders. Specifically, derivatives targeting the dopamine D4 receptor have shown promise in modulating cognitive functions and may be beneficial in treating conditions such as ADHD and substance use disorders . The binding affinity and selectivity of these compounds make them valuable candidates for further exploration in neuropharmacology.
Case Study 1: Antidiabetic Evaluation
A study conducted on a series of benzothiazole derivatives demonstrated their ability to lower blood glucose levels in diabetic rats significantly. The mechanism was attributed to the potentiation of insulin effects, indicating a promising pathway for drug development targeting diabetes .
Case Study 2: Antimicrobial Efficacy
In evaluating the antimicrobial properties of this compound, researchers found that certain derivatives exhibited stronger activity against resistant strains than conventional antibiotics. This suggests a potential role for these compounds in combating antibiotic resistance .
Case Study 3: Neuropharmacological Research
Research focusing on the dopamine D4 receptor revealed that modifications to the benzothiazole structure could enhance binding affinity and selectivity. These findings support further investigation into their therapeutic potential for neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of 2-Piperidin-2-yl-1,3-benzothiazole involves its interaction with specific molecular targets in biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-Piperidin-2-yl-1,3-benzothiazole.
2-(4-Morpholinyl)benzothiazole: Another benzothiazole derivative with similar biological activities.
2-(4-Piperidinyl)benzothiazole: A closely related compound with a piperidine ring attached to the benzothiazole core.
Uniqueness: this compound is unique due to its specific combination of the piperidine and benzothiazole rings, which imparts distinct chemical and biological properties.
Biological Activity
2-Piperidin-2-yl-1,3-benzothiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C₁₂H₁₄N₂S
- CAS Number: 51785-22-9
- Structure: The compound consists of a piperidine ring attached to a benzothiazole moiety, which contributes to its unique biological properties.
The primary biological activity of this compound is attributed to its interaction with various enzymes and receptors:
-
Inhibition of Cyclooxygenase (COX) Enzymes:
- This compound primarily targets COX-1, leading to a decrease in prostaglandin production, which is crucial in the inflammatory response. This inhibition results in anti-inflammatory effects observed in various studies.
-
Modulation of Cellular Signaling:
- It affects multiple signaling pathways by altering gene expression related to inflammation, thereby reducing pro-inflammatory cytokines.
- Potential as a PPARδ Agonist:
Anti-inflammatory Properties
The anti-inflammatory effects are primarily due to the inhibition of COX enzymes. In laboratory settings, the compound has shown significant reductions in inflammatory markers at varying concentrations:
Concentration (µM) | Prostaglandin Reduction (%) |
---|---|
5 | 40 |
10 | 60 |
20 | 80 |
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | 32 µg/mL |
Candida albicans | 16 µg/mL |
These findings indicate its potential as a therapeutic agent against resistant bacterial strains .
Case Studies and Research Findings
Several studies have highlighted the compound's efficacy in different biological contexts:
-
Anti-inflammatory Study:
- A study conducted on animal models showed that administration of this compound resulted in significant pain relief and reduced inflammation in induced arthritis models.
- PPARδ Agonist Discovery:
- Antimicrobial Efficacy:
Future Directions
The ongoing research into this compound suggests several promising avenues:
- Development of Novel Therapeutics: Continued exploration into its role as a PPARδ agonist could lead to new treatments for metabolic syndrome.
- Antimicrobial Applications: Given the rise of antibiotic resistance, further investigations into its antimicrobial properties could yield effective new agents.
- Combination Therapies: Studies examining its effects in combination with other drugs may enhance therapeutic outcomes in inflammatory diseases and infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Piperidin-2-yl-1,3-benzothiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling piperidine derivatives with benzothiazole precursors. For example, 2-amino-1,3-benzothiazole derivatives can react with piperidinyl halides under nucleophilic substitution conditions. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
- Catalyst use : Copper(I) iodide or palladium catalysts improve yields in cross-coupling reactions .
- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .
- Validation : Monitor intermediates via TLC and confirm final products using melting point analysis and H/C NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm, NH vibrations at ~3300 cm) .
- NMR : H NMR reveals proton environments (e.g., piperidinyl protons at δ 1.5–2.5 ppm), while C NMR confirms carbon connectivity .
- X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks (e.g., O–H···N interactions in cocrystals) .
- Best Practice : Cross-validate data with mass spectrometry (HRMS) and elemental analysis to ensure purity .
Q. What in vitro assays evaluate the biological activity of benzothiazole derivatives like this compound?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC values for targets like AST/ALT using spectrophotometric methods (e.g., NADH oxidation rate) .
- Fluorescence-based assays : Quantify binding affinity to biomolecules (e.g., picric acid detection via fluorescence quenching) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines to assess antiproliferative effects .
Advanced Research Questions
Q. How can DFT/TD-DFT calculations guide the design of this compound derivatives with enhanced reactivity?
- Methodological Answer :
- Geometry optimization : B3LYP/6-31G basis sets predict bond lengths and angles, aligning with crystallographic data .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer properties and redox activity .
- Non-linear optical (NLO) properties : First hyperpolarizability () values identify candidates for NLO applications .
- Case Study : Simulations of TTF–CH=CH–BTA showed strong agreement between theoretical and experimental vibrational spectra .
Q. How can researchers resolve contradictions between theoretical and experimental spectral data for benzothiazole derivatives?
- Methodological Answer :
- Vibrational mode reassignment : Compare DFT-calculated IR/Raman spectra with experimental data to correct peak assignments (e.g., distinguishing C–S vs. C–N stretches) .
- Solvent effects : Include solvent models (e.g., PCM) in DFT calculations to account for shifts in UV-Vis absorption bands .
- Crystallographic validation : Use X-ray structures to verify bond distances/angles and refine computational parameters .
Q. What strategies address discrepancies in biological activity data across structurally similar benzothiazole derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., halogen vs. methoxy groups) and correlate with activity trends .
- Molecular docking : Simulate binding poses to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
- Meta-analysis : Compare data across studies using standardized assays (e.g., uniform enzyme concentrations and pH conditions) .
Properties
IUPAC Name |
2-piperidin-2-yl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-2,5,7,10,13H,3-4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJHTXUNRZNJKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391490 | |
Record name | 2-piperidin-2-yl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51785-22-9 | |
Record name | 2-piperidin-2-yl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-2-yl)-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.